molecular formula C15H16N2O B581715 3-(3-Aminophenyl)-N,N-dimethylbenzamide CAS No. 1375069-30-9

3-(3-Aminophenyl)-N,N-dimethylbenzamide

Cat. No.: B581715
CAS No.: 1375069-30-9
M. Wt: 240.306
InChI Key: XMPDKLRIYZARMI-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-N,N-dimethylbenzamide is a benzamide derivative characterized by a dimethylamide group at the benzamide nitrogen and a 3-aminophenyl substituent at the third position of the benzene ring. The presence of the amino group introduces hydrogen-bonding capabilities, which can influence solubility, reactivity, and interactions in biological systems.

Properties

IUPAC Name

3-(3-aminophenyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-17(2)15(18)13-7-3-5-11(9-13)12-6-4-8-14(16)10-12/h3-10H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPDKLRIYZARMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743009
Record name 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375069-30-9
Record name 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)-N,N-dimethylbenzamide typically involves the reaction of 3-aminobenzoic acid with N,N-dimethylformamide (DMF) in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the aminophenyl group to form the final benzamide product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Halogenated derivatives of the benzamide.

Scientific Research Applications

3-(3-Aminophenyl)-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The benzamide structure may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 3-(3-Aminophenyl)-N,N-dimethylbenzamide and related benzamide derivatives.

Compound Name Substituents/Modifications Molecular Weight (g/mol) Synthesis Route Key Properties/Applications References
This compound -N,N-dimethylamide; 3-aminophenyl at C3 ~254.3 Not explicitly detailed in evidence Potential kinase inhibitor; H-bond donor
N,N-Dimethylbenzamide -N,N-dimethylamide; no additional substituents ~149.2 Parent compound via benzoyl chloride Solvent-dependent rotational barriers (ΔG‡ ~12–15 kJ/mol); solvent-polarity-sensitive ¹³C NMR shifts
3-((Bridge ring-yl)amino)-2-hydroxy-N,N-dimethylbenzamide -N,N-dimethylamide; 2-hydroxy; bridge ring substituent Varies by bridge ring Reaction of amine with bridge ring amine CXCR2 antagonist; anti-cancer applications
3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide -NH₂ at C3; -CF₃ at meta position of phenyl 280.24 Amidation of 3-nitrobenzoyl chloride with 3-trifluoromethylaniline Chelating agent for metal catalysis
3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide -N,N-dimethylamide; bromoacetyl group at C3 ~309.2 Bromoacetylation of amino precursor Alkylating agent; intermediate in bioactive molecule synthesis
N-(3-chlorophenethyl)-4-nitrobenzamide -4-nitrobenzamide; 3-chlorophenethyl group ~304.7 Amidation of 4-nitrobenzoyl chloride with 3-chlorophenethylamine Bio-functional hybrid molecule; characterized by NMR/UV

Structural and Electronic Effects

  • Amino vs. Hydroxy Groups: The amino group in this compound enhances electron donation to the aromatic ring compared to hydroxy-substituted analogs (e.g., 2-hydroxy-N,N-dimethylbenzamide derivatives), which may increase resonance stabilization and alter reactivity in electrophilic substitution .

Solvent and Spectroscopic Behavior

  • Rotational Barriers: N,N-Dimethylbenzamide exhibits solvent-dependent rotational barriers (ΔG‡) due to resonance restriction between the carbonyl and dimethylamide groups. Polar solvents (e.g., DMSO) increase ΔG‡ by stabilizing the transition state via hydrogen bonding . In contrast, the amino group in this compound may further stabilize rotational states through intramolecular H-bonding, though this requires experimental validation.
  • ¹³C NMR Shifts: The carbonyl carbon in N,N-dimethylbenzamide shows solvent-induced chemical shifts (s.i.c.s.) correlated with the solvent's hydrogen-bond donor strength. For example, in D₂O, the carbonyl shift is ~170 ppm, whereas in CDCl₃, it is ~167 ppm . Substituents like amino or nitro groups (e.g., in N-(3-chlorophenethyl)-4-nitrobenzamide) would further deshield the carbonyl carbon due to electron withdrawal .

Biological Activity

3-(3-Aminophenyl)-N,N-dimethylbenzamide, also known by its CAS number 1375069-30-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate diverse research findings related to its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H16N2O
  • Molecular Weight : 244.30 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1375069-30-9

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes, particularly kinases. The compound is believed to interact with the ATP-binding site of these enzymes, leading to a disruption in cellular signaling pathways. This inhibition can affect processes such as cell proliferation, apoptosis, and immune response.

Target Enzymes

Research indicates that this compound may inhibit:

  • Src Tyrosine Kinase
  • EGFR Kinase
  • Cyclin-dependent Kinases (CDK)
  • Abl Kinase

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10.5Induces apoptosis via caspase activation
A549 (Lung Cancer)8.2Inhibition of EGFR signaling
HeLa (Cervical Cancer)12.0Disruption of cell cycle progression

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies and Research Findings

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on MCF-7 cells. Results indicated a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase-3 activation .
  • Antimicrobial Evaluation : Research conducted at a pharmaceutical laboratory assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings revealed that the compound inhibited bacterial growth significantly at concentrations lower than those required for many conventional antibiotics .
  • In Vivo Studies : Animal model studies have shown that administration of this compound led to tumor regression in xenograft models of breast cancer, supporting its potential as an effective therapeutic agent .

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